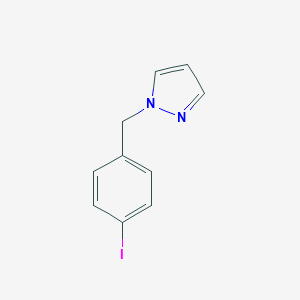

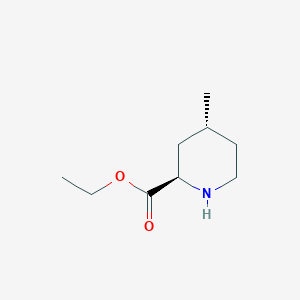

1-(4-Iodobenzyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

The pyrazole moiety is a prominent feature in many pharmacologically active compounds. “1-(4-Iodobenzyl)-1H-pyrazole” can serve as a precursor for the synthesis of various bioactive molecules. Its iodine substituent allows for further functionalization through cross-coupling reactions, which can lead to the development of new drugs with potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases .

Agrochemistry: Pesticide Development

In agrochemical research, pyrazole derivatives are explored for their potential use as pesticides. The structural versatility of “1-(4-Iodobenzyl)-1H-pyrazole” makes it a valuable scaffold for creating novel compounds with insecticidal, herbicidal, or fungicidal properties. Researchers can modify the pyrazole ring to enhance the selectivity and potency of these agrochemical agents .

Coordination Chemistry: Ligand Synthesis

“1-(4-Iodobenzyl)-1H-pyrazole” can act as a ligand in coordination chemistry, binding to transition metals to form complexes. These complexes have applications in catalysis, magnetic materials, and luminescence. The iodine atom in the compound can be used to introduce other functional groups that can modulate the electronic and steric properties of the metal-ligand complex .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, “1-(4-Iodobenzyl)-1H-pyrazole” can be utilized to synthesize organometallic compounds that serve as catalysts for various chemical reactions. The pyrazole ring can coordinate to metals, influencing the reactivity and selectivity of the catalyst. Such catalysts are crucial in industrial processes, including polymerization and fine chemical synthesis .

Material Science: Functional Materials

The pyrazole ring in “1-(4-Iodobenzyl)-1H-pyrazole” can be incorporated into materials to impart specific properties, such as conductivity, fluorescence, or thermal stability. These materials have potential applications in electronics, photonics, and as sensors. The iodine atom provides a site for further chemical modification, allowing for the tuning of material properties .

Green Chemistry: Sustainable Synthesis

“1-(4-Iodobenzyl)-1H-pyrazole” can contribute to the principles of green chemistry by serving as a building block for the synthesis of compounds using environmentally benign methods. Its iodine substituent can undergo reactions under mild conditions without the need for harsh reagents or solvents, reducing the environmental impact of chemical synthesis .

Safety and Hazards

1-(4-Iodobenzyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It has been shown to interact with murine melanoma cells and inhibit their growth . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Mode of Action

The exact mode of action of 1-(4-Iodobenzyl)-1H-pyrazole is still under investigation. It is known to act on the localization, interaction, and uptake of other molecules . This could potentially disrupt the normal functioning of cells, leading to growth inhibition.

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

It has been shown to inhibit the growth of murine melanoma cells , suggesting that it may have potential as a therapeutic agent in the treatment of certain types of cancer.

properties

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIIHVBALOAQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620575 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodobenzyl)-1H-pyrazole | |

CAS RN |

143128-30-7 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

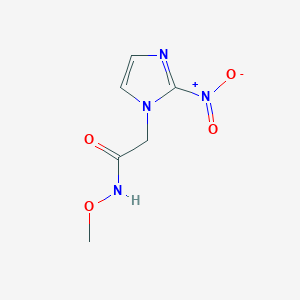

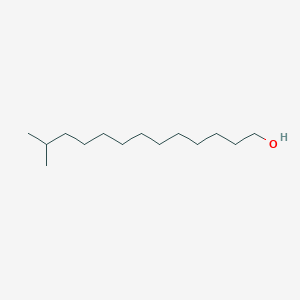

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)

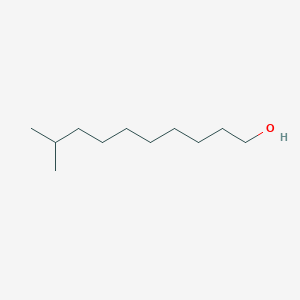

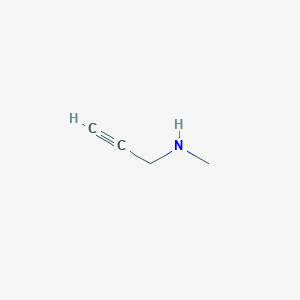

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)

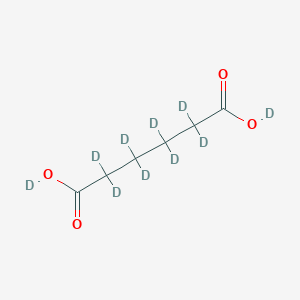

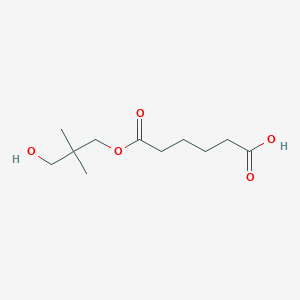

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)